

Azafenidin: A Technical Toxicology and Safety Profile

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Compound of Interest

Compound Name: Azafenidin

Cat. No.: B195255

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Executive Summary

Azafenidin is a triazolinone herbicide effective in the pre-emergence control of broadleaf weeds and grasses. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways. While effective as a herbicide, its toxicological profile in non-target species, particularly mammals, necessitates a thorough understanding for risk assessment and safety evaluation. This technical guide provides a comprehensive overview of the available toxicological and safety data for **azafenidin**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

Property	Value
Chemical Name	2-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
CAS Number	68049-83-2
Molecular Formula	C ₁₅ H ₁₃ Cl ₂ N ₃ O ₂
Molecular Weight	338.2 g/mol
Appearance	Rust-colored solid with a strong odor
Water Solubility	12 mg/L (at pH 7)[4]
Vapor Pressure	1 x 10 ⁻⁹ Pa (at 25°C)[4]
LogP (Octanol-Water Partition Coefficient)	2.7

Toxicological Data

The toxicological assessment of **azafenidin** indicates a low to moderate acute toxicity profile in mammals. However, there are concerns regarding potential reproductive and developmental effects, as well as organ toxicity with repeated exposure.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary endpoint is the median lethal dose (LD50) for oral and dermal routes, and the median lethal concentration (LC50) for the inhalation route.

Study	Species	Route	Value
LD50	Rat	Oral	>5000 mg/kg bw
LD50	Mouse	Oral	>5000 mg/kg bw
LD50	Bobwhite Quail	Oral	>2500 mg/kg
LD50	Mallard Duck	Oral	>2500 mg/kg
LD50	Rabbit	Dermal	>2000 mg/kg
LC50	Rat	Inhalation	>5.3 mg/L
LC50	Rainbow Trout	Aquatic	33 mg/L
LC50	Bluegill Sunfish	Aquatic	48 mg/L

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies are crucial for identifying hazards associated with long-term exposure and for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed. This value is fundamental for deriving the Acceptable Daily Intake (ADI).

While specific NOAEL and ADI values for **azafenidin** are not readily available in the public domain, data from a related protoporphyrinogen oxidase inhibiting herbicide, tiafenacil, can provide insights into the potential target organs and toxicity endpoints for this class of compounds. For tiafenacil, the primary target organs identified in subchronic and chronic studies were the hematopoietic system, liver, bone marrow, and spleen.

Note: The following data pertains to tiafenacil and is presented for comparative purposes due to the lack of publicly available, specific data for **azafenidin**.

Study	Species	Duration	NOAEL	Key Findings
Dietary Toxicity	Rat	90-day	110 ppm (9 mg/kg bw/day for males, 10 mg/kg bw/day for females)[5]	Effects on the hematopoietic system.[5]
Chronic Toxicity	Rat	2-year	50 ppm (4 mg/kg bw/day for females)[5]	Lower body weight gains and changes in red blood cell parameters.[5]
Carcinogenicity	Rat & Mouse	2-year	No evidence of increased tumor incidence.[5]	

Reproductive and Developmental Toxicity

Azafenidin is classified with a GHS hazard statement of H360Df: "May damage the unborn child; Suspected of damaging fertility".[6][7] This indicates a significant concern for reproductive and developmental toxicity.

For the related compound tiafenacil, the following reproductive toxicity data is available:

Study	Species	NOAEL (Parental)	NOAEL (Offspring)	Key Findings
Two-Generation Reproduction	Rat	50 ppm (2.60/4.26 mg/kg bw/day in males/females) [5]	50 ppm (2.97/4.41 mg/kg bw/day in males/females) [5]	Increased total porphyrin content in the liver of both parental animals and offspring; decreased body weight gain in parental females. [5] No effect on reproductive performance. [5]

Genotoxicity

Information on the genotoxic potential of **azafenidin** is limited in publicly accessible literature. Standard genotoxicity assays would typically include an Ames test for bacterial gene mutation, an in vitro chromosome aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

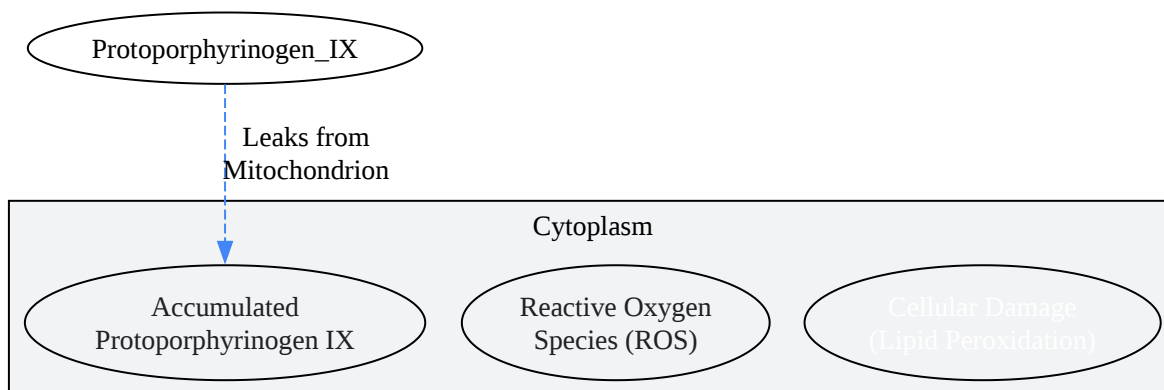
Carcinogenicity

The U.S. Environmental Protection Agency (EPA) has classified the carcinogenic potential of **azafenidin** as "Data are Inadequate for an Assessment of Human Carcinogenic Potential". This suggests that the available studies are insufficient to make a definitive conclusion.

Mechanism of Action and Toxicological Pathways

Azafenidin's primary mode of action as a herbicide is the inhibition of protoporphyrinogen oxidase (PPO).[\[6\]](#)[\[7\]](#) This enzyme is critical in the biosynthesis of both chlorophyll in plants and heme in animals.

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway



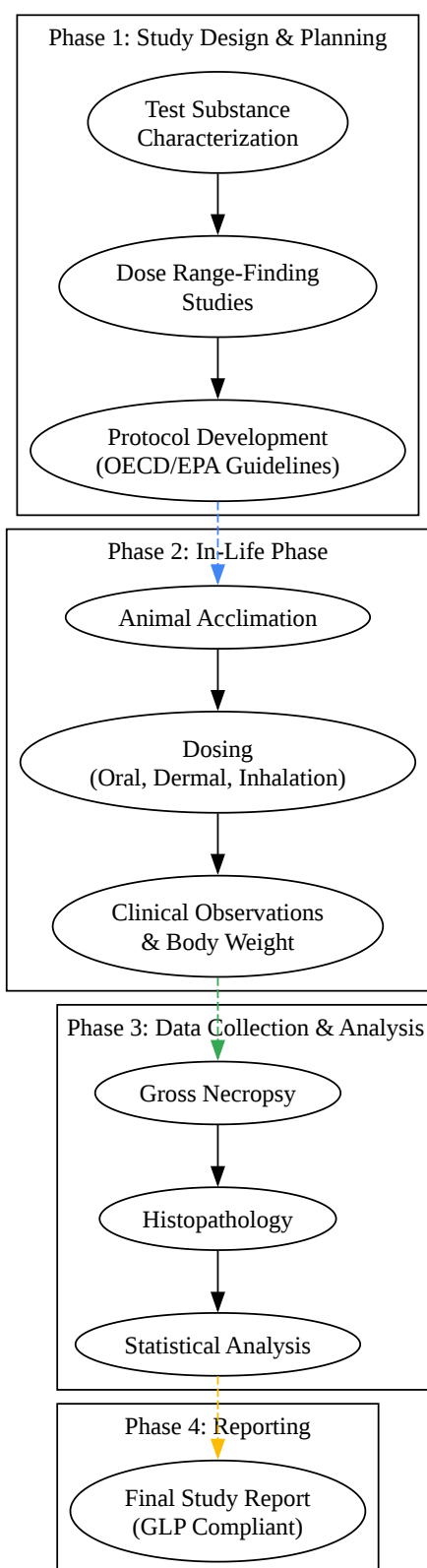
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Inhibition of PPO in mammals leads to an accumulation of its substrate, protoporphyrinogen IX. This substrate can then leak from the mitochondria into the cytoplasm, where it can be auto-oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX can generate reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. This mechanism is thought to be a primary driver of the observed toxicity, particularly the effects on the liver and hematopoietic system.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on **azafenidin** are not publicly available. However, such studies are typically conducted following standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe the general methodologies for key toxicological assessments.

General Workflow for Toxicity Testing



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Acute Oral Toxicity (General Protocol based on OECD TG 423)

- Test System: Typically, young adult rats of a single sex (usually females).
- Dosing: A single oral dose of the test substance is administered by gavage. Dosing is performed in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
- Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Repeated Dose 90-Day Oral Toxicity Study (General Protocol based on OECD TG 408)

- Test System: Typically, rats of both sexes.
- Dosing: The test substance is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.
- Pathology: A full necropsy is performed on all animals. Organs are weighed, and a comprehensive set of tissues is examined microscopically.
- Endpoints: Identification of target organs, characterization of toxicity, and determination of the NOAEL.

Two-Generation Reproductive Toxicity Study (General Protocol based on OECD TG 416)

- Test System: Rats of both sexes.
- Dosing: The test substance is administered to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then selected and dosed through maturity, mating, and production of the F2 generation.
- Endpoints: Effects on male and female reproductive performance (e.g., estrous cycles, mating behavior, fertility), gestation, parturition, lactation, and offspring viability, growth, and development are assessed.
- Pathology: A gross necropsy and histopathology of the reproductive organs are performed on the P and F1 adults.
- Objective: To identify any effects on reproductive function and to determine the NOAEL for parental, reproductive, and offspring toxicity.

Safety and Regulatory Status

Azafenidin is not approved for use as a pesticide in the European Union.^[7] In the United States, the EPA has not classified it as a likely human carcinogen due to insufficient data. The GHS classification highlights significant hazards related to reproductive and developmental toxicity, as well as the potential for organ damage through prolonged or repeated exposure.^[6]^[7]

Conclusion

The available data on **azafenidin** indicates a herbicide with low to moderate acute toxicity but with significant concerns for chronic, reproductive, and developmental toxicity. The primary mechanism of toxicity is believed to be the inhibition of protoporphyrinogen oxidase, leading to oxidative stress and cellular damage. A comprehensive risk assessment is hampered by the lack of publicly available detailed study reports and established NOAEL and ADI values. For a more complete understanding of its safety profile, further research and access to proprietary toxicological data would be necessary. Researchers and drug development professionals should be aware of the potential for PPO inhibition and its downstream effects when working with compounds structurally related to **azafenidin**.

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